
A Comparative Guide to Covalent Akt Inhibitors:
Borussertib in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Borussertib

Cat. No.: B606317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt is a pivotal node in intracellular signaling pathways regulating

cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a

prime target for therapeutic intervention. While several classes of Akt inhibitors have been

developed, covalent inhibitors are emerging as a promising strategy due to their potential for

increased potency and prolonged target engagement. This guide provides an objective

comparison of Borussertib, a first-in-class covalent-allosteric Akt inhibitor, with other covalent

and non-covalent Akt inhibitors, supported by experimental data.

Mechanism of Action: A Tale of Three Pockets
Akt inhibitors can be broadly classified based on their binding mechanism:

ATP-Competitive Inhibitors: These molecules, such as Ipatasertib (GDC-0068) and

Capivasertib (AZD5363), bind to the highly conserved ATP-binding pocket of the kinase

domain. While effective, this can sometimes lead to off-target effects due to the similarity of

this pocket across many kinases.[1][2]

Allosteric Inhibitors: These inhibitors, like MK-2206, bind to a pocket at the interface of the

pleckstrin homology (PH) and kinase domains. This binding mode prevents the

conformational changes necessary for Akt activation and can offer greater selectivity.[3][4][5]
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Covalent-Allosteric Inhibitors (CAAIs):Borussertib represents this novel class. It binds to the

allosteric pocket and forms an irreversible covalent bond with specific cysteine residues

(Cys296 and Cys310) within this pocket.[6][7][8] This covalent interaction leads to a

prolonged and stable inhibition of Akt activity.[6][7]

Quantitative Comparison of In Vitro Potency
The following tables summarize the biochemical and cellular potency of Borussertib in

comparison to other Akt inhibitors.

Table 1: Biochemical Potency of Akt Inhibitors

Inhibitor Type Target IC₅₀ (nM)

Borussertib Covalent-Allosteric Akt (wild-type) 0.8[9][10]

Ipatasertib (GDC-

0068)
ATP-Competitive Akt1/2/3 5 / 18 / 8[11]

Capivasertib

(AZD5363)
ATP-Competitive Akt1/2/3 3 / 8 / 8[2]

MK-2206 Allosteric Akt1/2/3 8 / 12 / 65[12]

Table 2: Cellular Antiproliferative Activity (EC₅₀ in nM) in Various Cancer Cell Lines
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Cell Line
(Cancer Type)

Borussertib[9]
[10][13]

Ipatasertib[6]
Capivasertib[6
]

MK-2206[6]

AN3CA

(Endometrial)
191 240 180 1100

BT-474 (Breast) 373 430 360 1400

KU-19-19

(Bladder)
7770 >10000 >10000 >10000

MCF-7 (Breast) 277 1300 250 500

T-47D (Breast) 48 170 110 1100

ZR-75-1 (Breast) 5 10 10 110

Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively activated in

many cancers, often due to mutations in key components like PIK3CA or loss of the tumor

suppressor PTEN.[2] Akt inhibitors, including Borussertib, function by blocking this pathway,

thereby inhibiting downstream signaling that promotes cell growth and survival.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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